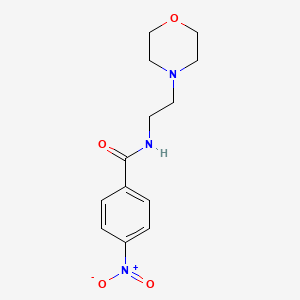

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3O4 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H17N3O4/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15/h1-4H,5-10H2,(H,14,17) |

InChI Key |

RQUIYXDMIFXMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Morpholin 4 Ylethyl 4 Nitrobenzamide and Its Analogues

Classical Synthetic Approaches for Benzamide (B126) Formation

The traditional synthesis of benzamides, including N-(2-morpholin-4-ylethyl)-4-nitrobenzamide, heavily relies on well-established amide coupling reactions, derivatization of suitable precursors, and the sequential introduction of the required functional groups.

Amide Coupling Reactions for this compound Synthesis

The most direct and common method for synthesizing this compound is through the coupling of a 4-nitrobenzoic acid derivative with 2-(morpholin-4-yl)ethan-1-amine. This reaction typically involves the activation of the carboxylic acid group of 4-nitrobenzoic acid to facilitate nucleophilic attack by the primary amine of the morpholine-containing fragment.

A widely used approach employs acyl chlorides, such as 4-nitrobenzoyl chloride, which readily reacts with 2-(morpholin-4-yl)ethan-1-amine in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, with triethylamine (B128534) as a base, yields the corresponding N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com A similar strategy can be applied to the synthesis of the title compound.

Alternatively, various coupling reagents can be utilized to promote the amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a more reactive intermediate.

Derivatization of Nitro-Aromatic Precursors

The synthesis often begins with a commercially available nitro-aromatic compound, such as 4-nitrobenzoic acid or its derivatives. The nitro group is a versatile functional group in organic synthesis and its presence is crucial for the final structure of the target molecule. mdpi.com The chemical properties of the nitro group can influence the reactivity of the aromatic ring and can be a site for further chemical transformations. For example, the nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions.

The preparation of benzamide precursors can also involve Friedel-Crafts-type reactions. For example, cyanoguanidine has been shown to be a useful reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid, leading to the formation of benzamide derivatives. nih.gov

Introduction of the Morpholine-Ethylamine Moiety

The 2-morpholin-4-ylethylamine fragment is a key building block in the synthesis of the title compound. This moiety can be prepared through various synthetic routes. One common method involves the reaction of morpholine (B109124) with a suitable two-carbon electrophile bearing a protected or latent amino group. For instance, the reaction of morpholine with ethyl chloroacetate (B1199739) can yield morpholin-N-ethyl acetate, which can then be converted to the corresponding hydrazide and subsequently to other derivatives. researchgate.net Another approach is the reduction of 2-morpholinoacetonitrile using a reducing agent like lithium aluminum hydride to yield 4-(2-aminoethyl)morpholine (B49859). chemicalbook.com

The introduction of the morpholine ring itself can be achieved through several methods, including the reaction of 1,2-amino alcohols with specific reagents. organic-chemistry.org The 4-(2-aminoethyl)morpholine moiety is significant in various biomedical applications as it can act as a lysosome-targeting group. chemicalbook.comsigmaaldrich.com

Novel and Green Synthetic Strategies

Mechanochemical Synthesis Techniques Applied to Benzamide Scaffolds

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green synthetic tool. rsc.org This solvent-free or low-solvent approach offers several advantages, including faster reaction times, higher yields, and simplified purification procedures. mdpi.com

The synthesis of benzamides has been successfully achieved using mechanochemical methods. For example, the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill provides the corresponding N-(2,2-diphenylethyl)-4-nitrobenzamide in high yield. mdpi.com This technique avoids the use of bulk solvents, making it an attractive alternative to traditional solution-phase synthesis. A variety of coupling reagents, such as carbonyldiimidazole (CDI), have also been employed in the mechanosynthesis of amides, allowing for the reaction to proceed in the complete absence of organic solvents from the activation of the carboxylic acid to the isolation of the final product. rsc.org

| Reactants | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| Benzoic acid, Cyclohexylamine | 2,4,6-trichloro-1,3,5-triazine, PPh3 | Solvent-drop grinding, room temperature | N-Cyclohexylbenzamide | Moderate to excellent | rsc.org |

| Benzoic acid, Benzylamine hydrochloride | Carbonyldiimidazole (CDI) | Ball-milling, solvent-free | N-Benzylbenzamide | 96% | rsc.org |

| Esters | Calcium nitride, InCl3 | Ball-milling, ethanol | Primary amides | - | nih.govacs.org |

| 2,2-Diphenylethan-1-amine, 4-Nitrobenzoyl chloride | None | Ball-milling, 50 Hz, 5 min | N-(2,2-diphenylethyl)-4-nitrobenzamide | 89% | mdpi.com |

Catalytic Methods for Enhanced Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways to more efficient and selective reactions. The synthesis of benzamides can be significantly enhanced through the use of various catalytic systems.

For instance, the direct condensation of benzoic acids and amines can be achieved under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net This method offers advantages such as short reaction times, high yields, and the use of a reusable catalyst. researchgate.net

Furthermore, the reduction of the nitro group in nitro-aromatic compounds is a key transformation that can be achieved catalytically. While the complete reduction to an amine is common, selective reduction to a phenylhydroxylamine derivative is also possible with the appropriate choice of catalyst and reaction conditions. mdpi.com This opens up possibilities for synthesizing analogues of this compound with different functional groups on the aromatic ring. For example, Co(II) complexes have been shown to catalyze the reduction of 4-nitrophenol (B140041) and 4-nitroaniline (B120555) in the presence of sodium borohydride. researchcommons.org

| Reactants | Catalyst | Conditions | Product | Reference |

| Benzoic acids, Amines | Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation | Benzamides | researchgate.net |

| Aromatic Nitro Compounds | Various metal catalysts | Reduction | Phenylhydroxylamines or Aromatic amines | mdpi.com |

| 4-Nitrophenol, 4-Nitroaniline | Co(II) complex | NaBH4 | 4-Aminophenol, 4-Phenylenediamine | researchcommons.org |

Strategies for Analog Library Generation and Structural Diversification

The generation of analog libraries from a lead compound like this compound is a cornerstone of modern drug discovery. By systematically altering different parts of the molecule, chemists can explore the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The key areas for modification on this scaffold are the nitro-substituted phenyl ring, the morpholine-ethyl linker, and the morpholine ring itself.

Modifications on the Nitro-Substituted Phenyl Ring

The 4-nitrobenzamide (B147303) moiety offers a versatile platform for structural diversification. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the phenyl ring and can be a handle for further chemical transformations. researchgate.net

Reduction of the Nitro Group: A primary and highly valuable transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. The resulting 4-aminobenzamide (B1265587) analog is a key intermediate for a wide array of further modifications. For instance, the newly formed amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, thereby introducing a diverse range of functional groups.

Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself is not a leaving group, its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic aromatic substitution, particularly if a suitable leaving group (like a halogen) is present at the ortho or para position. In the case of this compound, if we consider analogs with additional substituents, this pathway becomes highly relevant. For example, in a 2-chloro-4-nitrobenzamide precursor, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the 4-nitrobenzamide ring is generally difficult due to the deactivating nature of the nitro and amide groups. However, by starting with substituted 4-nitrobenzoic acids, a variety of analogs can be synthesized. For example, using a 2-chloro-4-nitrobenzoic acid allows for the introduction of a chlorine atom, which can influence the electronic and steric properties of the final compound and also serve as a handle for further functionalization. nih.gov

Table 1: Representative Analogs with Modifications on the Phenyl Ring

| R1 | R2 | Synthetic Precursor | Key Transformation |

| NO₂ | H | 4-Nitrobenzoyl chloride | Amide Coupling |

| NH₂ | H | This compound | Reduction of Nitro Group |

| NO₂ | Cl | 2-Chloro-4-nitrobenzoyl chloride | Amide Coupling |

| NH₂ | Cl | N-(2-morpholin-4-ylethyl)-2-chloro-4-nitrobenzamide | Reduction of Nitro Group |

| SO₂Me | H | 4-(Methylsulfonyl)benzoyl chloride | Amide Coupling |

Variations within the Morpholine-Ethyl Linker

The N-(2-morpholin-4-ylethyl) portion of the molecule plays a crucial role in determining its physicochemical properties, such as solubility and basicity. Modifications to this linker can fine-tune these properties.

Chain Length Variation: The ethyl linker can be extended or shortened to explore the optimal distance between the morpholine and the benzamide moiety. This can be achieved by using starting materials with different chain lengths, such as 3-morpholinopropan-1-amine or (morpholin-4-yl)methanamine, in the initial amide coupling reaction with 4-nitrobenzoyl chloride.

Introduction of Substituents on the Linker: Introducing substituents on the ethyl chain can create chiral centers and provide opportunities for exploring stereospecific interactions with biological targets. For example, starting with a chiral amino alcohol, one could synthesize analogs with methyl or hydroxyl groups on the linker.

Amide Bond Isosteres: The amide bond itself can be replaced with isosteres to alter the molecule's stability and electronic properties. For instance, a reversed amide or a sulfonamide linkage could be explored. The synthesis of a sulfonamide analog would involve reacting 4-nitrobenzenesulfonyl chloride with 2-morpholinoethan-1-amine.

Table 2: Examples of Variations in the Linker

| Linker Structure | Starting Amine |

| -CH₂CH₂- | 2-Morpholinoethan-1-amine |

| -CH₂CH₂CH₂- | 3-Morpholinopropan-1-amine |

| -CH₂- | (Morpholin-4-yl)methanamine |

| -CH(CH₃)CH₂- | 1-Morpholinopropan-2-amine |

Exploration of Heterocyclic Substitutions

The morpholine ring is a common motif in medicinal chemistry, often favored for its favorable pharmacokinetic properties, including improved water solubility and metabolic stability. nih.govacs.orgacs.orgnih.gov However, replacing the morpholine with other heterocyclic systems can lead to novel analogs with different biological activities and physicochemical profiles.

Common Heterocyclic Replacements: A variety of other six-membered nitrogen-containing heterocycles can be considered as replacements for the morpholine ring. These include piperidine, piperazine (B1678402), and thiomorpholine. Each of these rings imparts different properties to the final molecule. For example, piperazine offers an additional site for substitution on the second nitrogen atom, allowing for the introduction of further diversity. Thiomorpholine, with its sulfur atom, can have different hydrogen bonding capabilities and metabolic pathways compared to morpholine.

Synthesis of Heterocyclic Analogs: The synthesis of these analogs would follow a similar pathway to the parent compound, involving the amide coupling of 4-nitrobenzoyl chloride with the corresponding N-(2-aminoethyl)heterocycle. For instance, the synthesis of the piperazine analog would utilize 1-(2-aminoethyl)piperazine.

De Novo Synthesis of Substituted Heterocycles: For more complex, substituted heterocyclic analogs, a de novo synthesis approach might be necessary. nih.govacs.org This involves building the heterocyclic ring from acyclic precursors, which allows for a high degree of control over the substitution pattern on the ring.

Table 3: Heterocyclic Analogs of this compound

| Heterocycle | Starting Amine | Key Properties |

| Morpholine | 2-Morpholinoethan-1-amine | Good aqueous solubility, metabolic stability. nih.govacs.org |

| Piperidine | 2-(Piperidin-1-yl)ethan-1-amine | Increased lipophilicity compared to morpholine. |

| Piperazine | 1-(2-Aminoethyl)piperazine | Offers an additional point for diversification. |

| Thiomorpholine | 2-(Thiomorpholino)ethan-1-amine | Altered H-bonding and metabolic profile. |

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Characterization of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide and its Analogues

Spectroscopic methods are fundamental in determining the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms, their chemical environment, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be determined.

For analogues such as N-(3-chlorophenethyl)-4-nitrobenzamide and N-(2,2-diphenylethyl)-4-nitrobenzamide, detailed NMR data has been reported. mdpi.commdpi.com In the ¹H NMR spectrum of a typical 4-nitrobenzamide (B147303) derivative, the aromatic protons of the 4-nitrophenyl group appear as a characteristic AA'BB' pattern in the downfield region, typically between δ 8.0 and 8.4 ppm. mdpi.com The amide proton (NH) usually presents as a triplet, with its chemical shift influenced by hydrogen bonding. mdpi.commdpi.com The protons of the ethyl linker and the morpholine (B109124) ring would exhibit distinct signals in the upfield region, with their multiplicity and coupling constants providing clear evidence of their connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbonyl carbon of the amide group is typically observed around δ 165 ppm. mdpi.commdpi.com The aromatic carbons of the 4-nitrobenzoyl moiety show signals in the range of δ 124-150 ppm, with the carbon attached to the nitro group being the most downfield. mdpi.commdpi.com The carbons of the morpholine and ethyl groups would appear in the more shielded region of the spectrum.

Table 1: Representative ¹H NMR Spectral Data for a 4-Nitrobenzamide Analogue

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Amide NH | 8.95 | t | 5.6 |

| Aromatic CH | 8.40-8.33 | m | - |

| Aromatic CH | 8.13-8.04 | m | - |

| Ethyl CH₂-N | 3.59 | ddd | 7.5, 6.7, 5.6 |

| Ethyl CH₂-Ar | 2.94 | t | 7.2 |

Data based on an analogue, N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a 4-Nitrobenzamide Analogue

| Functional Group | Chemical Shift (δ) ppm |

| Amide C=O | 165.05 |

| Aromatic C-NO₂ | 149.43 |

| Aromatic C-H | 129.06, 129.03, 127.96, 126.62, 124.00 |

| Aromatic C-C=O | 142.44 |

| Ethyl CH₂-N | 41.09 |

| Ethyl CH₂-Ar | 34.81 |

Data based on an analogue, N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

In the mass spectrum of a 4-nitrobenzamide analogue, the molecular ion peak [M+H]⁺ is a key indicator of the compound's molecular weight. mdpi.commdpi.com The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. Common fragmentation pathways for such compounds include cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the 4-nitrobenzoyl cation and the morpholinoethyl cation. This fragmentation provides definitive evidence for the presence of these two key structural motifs within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of this compound. The absorption of UV-Vis radiation by the molecule corresponds to electronic transitions between different energy levels.

Analogues of this compound typically exhibit strong absorption bands in the UV region. mdpi.commdpi.com For instance, N-(3-chlorophenethyl)-4-nitrobenzamide shows absorption maxima (λ_max) at 239 nm and 290 nm in methanol. mdpi.com These absorptions are attributed to the π → π* transitions within the aromatic system of the 4-nitrobenzamide moiety. The position and intensity of these bands are influenced by the electronic nature of the substituents on the aromatic ring.

Crystallographic Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction of this compound

While specific crystallographic data for this compound is not publicly available, the crystal structure of a closely related analogue, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, has been determined. This analogue shares the morpholine and 4-nitrobenzoyl moieties, providing valuable insights into the expected structural features.

The analysis of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide revealed that it crystallizes in the triclinic space group P-1. The molecule is not planar, with the nitro group being slightly twisted from the plane of the benzene (B151609) ring. The morpholine ring adopts a stable chair conformation.

Table 3: Crystal Data and Structure Refinement for an Analogue, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide

| Parameter | Value |

| Empirical formula | C₁₂H₁₃N₃O₄S |

| Formula weight | 295.31 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.9867 (11) |

| b (Å) | 7.4047 (11) |

| c (Å) | 14.261 (2) |

| α (°) | 88.654 (2) |

| β (°) | 82.805 (2) |

| γ (°) | 65.638 (2) |

| Volume (ų) | 666.46 (18) |

| Z | 2 |

Data from a study on N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide.

Analysis of Conformational Preferences and Intermolecular Interactions in Crystalline Structures

The solid-state structure of N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide is stabilized by a network of intermolecular interactions. N—H⋯O hydrogen bonds are observed, which link the molecules into chains. Furthermore, π–π stacking interactions between the benzene rings of adjacent molecules contribute to the stability of the crystal packing. The centroid-to-centroid distance for these interactions is reported to be 3.8301 (11) Å. C—H⋯π interactions are also present, further reinforcing the three-dimensional network. The morpholine ring consistently adopts a chair conformation, which is its most stable arrangement. These types of intermolecular forces are also expected to play a crucial role in the crystal packing of this compound.

Investigations into Molecular Mechanisms and Biological Target Engagement

In Vitro Mechanistic Studies of Target Compound Interactions

In vitro studies provide a controlled environment to dissect the direct interactions between N-(2-morpholin-4-ylethyl)-4-nitrobenzamide and its potential biological targets. These investigations are fundamental to understanding its mechanism of action at a molecular level.

Enzyme Inhibition Kinetics and Characterization

The ability of this compound to inhibit the activity of specific enzymes is a key aspect of its mechanistic profile. Research in this area has focused on several key enzyme families.

Monoamine Oxidases (MAOs): The structural similarity of this compound to known monoamine oxidase inhibitors suggests that it may also target these enzymes. A closely related analog, moclobemide, which features a chloro-group at the 4-position instead of a nitro-group, is a well-characterized reversible inhibitor of monoamine oxidase A (MAO-A). nih.govdrugbank.com MAOs are crucial enzymes in the metabolism of neurotransmitters such as serotonin (B10506) and norepinephrine. The inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which is a common mechanism for antidepressant and anti-anxiety agents. Studies on various compounds have shown that the benzamide (B126) moiety is a key structural feature for MAO inhibition. nih.gov It is hypothesized that this compound could exhibit similar inhibitory activity against MAO-A, and potentially MAO-B, which is primarily involved in the metabolism of dopamine (B1211576).

| Enzyme | Substrate(s) | Role in Metabolism | Potential Inhibition by this compound |

| Monoamine Oxidase A (MAO-A) | Serotonin, Norepinephrine | Neurotransmitter degradation | Likely, based on structural similarity to Moclobemide nih.govdrugbank.com |

| Monoamine Oxidase B (MAO-B) | Dopamine, Phenylethylamine | Neurotransmitter degradation | Possible, further studies required |

Interleukin-1 Receptor-Associated Kinases (IRAKs): The IRAK family of kinases, particularly IRAK1 and IRAK4, are critical components of the inflammatory signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.govmdpi.comnih.gov While no direct studies on the effect of this compound on IRAK1/4 have been reported, the inhibition of these kinases is a significant area of therapeutic interest for inflammatory diseases and some cancers. nih.govmdpi.comnih.gov Given the role of the MyD88-dependent pathway in various disease models, and the involvement of IRAK kinases in this pathway, investigating the potential inhibitory effect of this compound on IRAK1 and IRAK4 is a logical next step. nih.govnih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a key target for the development of new anti-tuberculosis drugs. While there is no direct evidence for the inhibition of DprE1 by this compound, related nitrobenzamide compounds have been investigated as DprE1 inhibitors. The nitro group in these compounds is often crucial for their activity. Further investigation is warranted to determine if this compound shares this inhibitory profile.

Receptor Binding Affinities and Ligand-Target Interactions

The interaction of this compound with specific receptors is another important aspect of its mechanism of action.

Serotonin Transporter (SERT): The serotonin transporter is a primary target for many antidepressant medications, which act by blocking the reuptake of serotonin from the synaptic cleft. nih.gov The morpholine (B109124) moiety is a common structural feature in compounds that interact with serotonin receptors and transporters. nih.gov While direct binding affinity data for this compound at SERT is not available, its structural components suggest a potential for interaction.

Dopamine D2 Receptor: The dopamine D2 receptor is a key target for antipsychotic drugs and is also implicated in various neurological and psychiatric disorders. nih.govnih.gov The morpholine ring is present in some compounds that exhibit affinity for dopamine receptors. mdpi.comresearchgate.net Studies on related N-phenylpiperazine analogs have demonstrated high affinity and selectivity for the D3 versus the D2 dopamine receptor subtype. mdpi.com Determining the binding profile of this compound at the D2 receptor, and its subtypes, would provide valuable insight into its potential central nervous system effects.

| Receptor/Transporter | Endogenous Ligand | Function | Potential Interaction with this compound |

| Serotonin Transporter (SERT) | Serotonin | Serotonin reuptake | Possible, due to the presence of the morpholine moiety nih.govnih.gov |

| Dopamine D2 Receptor | Dopamine | Neuromodulation | Possible, due to the presence of the morpholine moiety nih.govnih.govmdpi.comresearchgate.net |

Modulation of Specific Intracellular Signaling Pathways

Understanding how this compound affects intracellular signaling pathways provides a broader context for its cellular effects.

MyD88-dependent pathways: The Myeloid differentiation primary response 88 (MyD88) protein is a crucial adaptor molecule in the signaling pathways of most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). nih.govnih.govmedchemexpress.comtargetmol.com This pathway plays a central role in the innate immune response and inflammation. nih.govnih.gov The activation of the MyD88-dependent pathway leads to the recruitment and activation of IRAK kinases (IRAK1 and IRAK4), ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. nih.gov Given the potential of this compound to interact with components of this pathway, such as IRAK kinases, it is plausible that it could modulate MyD88-dependent signaling. Inhibition of this pathway is a therapeutic strategy for a variety of inflammatory conditions. medchemexpress.comtargetmol.com

Cellular and Subcellular Activity Profiling

Cell-based assays are essential for understanding the functional consequences of the molecular interactions of this compound within a biological context.

Cell-Based Assays for Pathway Elucidation and Functional Readouts

To further elucidate the mechanism of action of this compound, a variety of cell-based assays can be employed. For instance, reporter gene assays can be used to measure the activation of specific transcription factors like NF-κB, which is a downstream target of the MyD88-dependent pathway. nih.gov Furthermore, measuring the secretion of cytokines, such as TNF-α and IL-6, from immune cells treated with the compound can provide a functional readout of its impact on inflammatory signaling.

Analysis of Cellular Responses to Compound Exposure for Mechanistic Insight

Investigating the broader cellular responses to this compound can reveal important mechanistic details.

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell proliferation. nih.govthermofisher.com Many bioactive compounds exert their effects by interfering with cell cycle progression. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com While no studies have specifically examined the effect of this compound on the cell cycle, such analysis would be valuable to determine if the compound has cytostatic or cytotoxic effects.

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or unwanted cells. nih.gov Various assays are available to detect apoptosis, such as those that measure the activity of caspases, key enzymes in the apoptotic cascade, or the externalization of phosphatidylserine (B164497) on the cell surface. nih.gov Investigating whether this compound can induce apoptosis is important for understanding its potential as an anticancer agent or its potential for off-target toxicity.

| Cellular Process | Key Markers/Assays | Potential Effect of this compound |

| Cell Cycle | DNA content (Flow Cytometry) nih.govthermofisher.com | Unknown, requires investigation |

| Apoptosis | Caspase activity, Annexin V staining nih.gov | Unknown, requires investigation |

Identification of Cellular Target Engagement

There is no published research identifying the specific cellular proteins to which this compound may directly bind. Techniques such as affinity chromatography, immunoprecipitation followed by mass spectrometry, or the use of chemical probes, which are standard methods for target identification, have not been reported for this compound. Therefore, its cellular target or targets remain unknown.

Preclinical In Vivo Mechanistic Investigations

Consistent with the lack of cellular target identification, there are no available preclinical in vivo studies investigating the mechanistic actions of this compound.

Target Engagement Studies in Experimental Animal Models

No studies have been published that demonstrate the engagement of this compound with any potential biological target in experimental animal models. Such studies would be essential to confirm that the compound reaches its intended target in a living organism and exerts a measurable effect.

Biomarker Analysis for Pathway Perturbation in Preclinical Systems

Without identified targets or pathways, there has been no biomarker analysis to assess the perturbation of specific biological pathways by this compound in preclinical systems. Biomarker studies are crucial for understanding the downstream effects of a compound's interaction with its target.

Structure Activity Relationship Sar Elucidation and Rational Design of N 2 Morpholin 4 Ylethyl 4 Nitrobenzamide Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide is intricately linked to its three primary structural components: the nitro group, the morpholine (B109124) moiety, and the amide linker with its accompanying alkyl spacer. Understanding the individual and collective contributions of these fragments is paramount for the rational design of new analogues with improved pharmacological properties.

The Pivotal Role of the Nitro Group

The nitro (NO2) group, a potent electron-withdrawing moiety, plays a crucial role in modulating the biological activity of the benzamide (B126) scaffold. encyclopedia.pub Its presence can significantly influence the electronic properties of the aromatic ring, which in turn affects how the molecule interacts with its biological target. encyclopedia.pub Research on various nitro-substituted benzamide derivatives has demonstrated that the number and position of nitro groups can dramatically alter their inhibitory capacity against specific enzymes. For instance, in a study evaluating the anti-inflammatory activity of nitro benzamide derivatives, compounds with an optimal number and orientation of nitro groups exhibited significantly higher inhibition of nitric oxide production. nih.govresearchgate.net This suggests that the nitro group is not merely a passive substituent but an active participant in the binding process, potentially through the formation of specific interactions with the target protein. nih.govresearchgate.net

The Versatile Influence of the Morpholine Moiety

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties. nih.govresearchgate.net Its inclusion in the this compound scaffold is a strategic design choice that leverages its unique characteristics. The morpholine moiety is known to improve aqueous solubility and can act as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov

The Structural Significance of the Amide Linker and Alkyl Spacer

The length and flexibility of the alkyl spacer are also crucial. The two-carbon ethyl spacer in this compound provides a specific distance and rotational freedom between the aromatic benzamide and the morpholine ring. This spacing is often optimized to ensure that both moieties can simultaneously engage with their respective binding pockets on the target protein. Altering the length of this spacer can have a profound impact on biological activity, as it can change the orientation of the key interacting groups and disrupt the optimal binding conformation.

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Properties

To address the potential liabilities associated with the nitro group and to explore novel chemical space, medicinal chemists often employ bioisosteric replacement and scaffold hopping strategies. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group and can be used to improve potency, selectivity, or metabolic stability.

A common bioisosteric replacement for the aromatic nitro group is the trifluoromethyl (CF3) group. nih.govacs.org The CF3 group is also strongly electron-withdrawing but is generally more metabolically stable than the nitro group. nih.gov The successful replacement of an aliphatic nitro group with a CF3 group has been reported to yield compounds with improved potency and metabolic stability. acs.orgmorressier.com Other potential bioisosteres for the nitro group include cyano (-CN), sulfone (-SO2R), and even boronic acid (-B(OH)2) groups, each offering a unique set of properties that can be exploited in drug design. nih.gov

Scaffold hopping is a more drastic approach that involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric elements. dtic.mil This strategy can lead to the discovery of novel chemotypes with improved drug-like properties. For the benzamide scaffold, one could envision replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene. nih.govrsc.org These changes can alter the electronic distribution, solubility, and metabolic profile of the molecule, potentially leading to enhanced efficacy and a better safety profile.

Multi-Target Directed Ligand (MTDL) Design Strategies Based on the Benzamide Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. sci-hub.senih.gov The benzamide scaffold provides a versatile platform for the design of multi-target-directed ligands (MTDLs). nih.gov By incorporating different pharmacophoric elements onto the benzamide core, it is possible to create single molecules that can interact with two or more distinct targets. nih.govnih.gov

For example, the N-(2-morpholin-4-ylethyl) portion of the molecule could be tailored to interact with one target, while the 4-nitrobenzamide (B147303) moiety could be modified to bind to another. This "hybrid molecule" approach allows for the combination of different pharmacological activities within a single chemical entity. nih.gov The design of such MTDLs requires a deep understanding of the SAR of each pharmacophore and how they can be effectively integrated without compromising their individual binding affinities. The ultimate goal is to develop synergistic therapies that offer superior efficacy compared to single-target agents.

Emerging Research Directions and Interdisciplinary Methodological Advancements

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis

The application of "omics" technologies, such as proteomics and metabolomics, stands to provide a systems-level understanding of the biological effects of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide. By analyzing global changes in protein expression (proteomics) or metabolite profiles (metabolomics) in cells or tissues treated with the compound, researchers can identify the biochemical pathways that are modulated. This approach can reveal the compound's mechanism of action, identify potential biomarkers of its activity, and uncover off-target effects. For instance, quantitative proteomics could pinpoint specific enzymes or signaling proteins whose levels change upon compound exposure, while metabolomics might show alterations in cellular metabolism, such as in glycolysis or lipid metabolism.

Development of Advanced Analytical Techniques for Compound Quantification in Research Matrices

Precise and sensitive analytical methods are crucial for the accurate quantification of this compound in various research matrices, such as cell lysates, plasma, and tissue homogenates. The development of advanced analytical techniques is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high selectivity and sensitivity. Method development would focus on optimizing parameters like the choice of the column, mobile phase composition, and mass spectrometric conditions to achieve robust and reliable quantification. The use of high-resolution mass spectrometry (HRMS) can also aid in the identification of potential metabolites of the compound. mdpi.com

Below is an interactive table detailing potential analytical techniques for the characterization and quantification of this compound.

| Analytical Technique | Application | Potential Insights |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Determination of compound purity and concentration in a sample. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in complex mixtures. | Confirmation of molecular weight and structure; quantification in biological samples. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Detailed information on the chemical structure and connectivity of atoms. mdpi.com |

| X-ray Crystallography | Determination of three-dimensional structure. | Precise spatial arrangement of atoms in the crystalline state. nih.gov |

Design and Synthesis of Chemical Probes and Tool Compounds Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for the design and synthesis of chemical probes and tool compounds. These specialized molecules are designed to interact with specific biological targets and can be used to study their function in living systems. For example, a chemical probe could be synthesized by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the scaffold. This would allow for the visualization and isolation of the compound's binding partners. The synthesis of a library of analogs with systematic modifications to the morpholine (B109124), ethyl linker, and nitro-substituted benzamide (B126) moieties could help in establishing structure-activity relationships (SAR). nih.gov This involves creating a series of related compounds to understand how chemical structure influences biological activity. nih.gov

Potential for Novel Biological Target Discovery through Compound-Centric Research

Compound-centric research, where the focus is on a specific molecule and its biological effects, can lead to the discovery of novel biological targets. By systematically studying the effects of this compound on various cell lines and disease models, researchers may uncover unexpected biological activities. Techniques such as thermal proteome profiling or affinity chromatography coupled with mass spectrometry, using a derivatized version of the compound, could be employed to directly identify the protein targets to which it binds. The identification of a novel target could open up new avenues for therapeutic intervention in a range of diseases. Research into related scaffolds has shown potential in areas like cancer and infectious diseases. nih.govnih.gov

Future Outlook for Basic and Preclinical Research Applications of the Compound Class

The future for the this compound compound class in basic and preclinical research appears promising. The presence of the morpholine group often improves the pharmacokinetic properties of a molecule, while the nitrobenzamide moiety is a versatile pharmacophore found in a variety of bioactive compounds. mdpi.com Future research will likely focus on:

Exploring a wide range of biological activities: Screening the compound and its analogs against a diverse panel of biological targets, including enzymes, receptors, and ion channels.

Investigating therapeutic potential: Evaluating the efficacy of promising compounds in animal models of diseases such as cancer, inflammation, and neurodegenerative disorders.

Scaffold morphing: Utilizing the core structure to develop new chemical entities with improved potency and selectivity. rsc.org This involves making strategic modifications to the chemical scaffold to enhance its properties. rsc.org

The following table provides a hypothetical overview of potential research applications for this compound class.

| Research Area | Potential Application | Rationale |

| Oncology | Anticancer agent | Nitroaromatic compounds have been explored for their cytotoxic effects. nih.gov |

| Infectious Diseases | Antimicrobial agent | The morpholine moiety is present in some antimicrobial drugs. |

| Neuroscience | CNS-active agent | The morpholine group can improve brain penetration. |

| Inflammation | Anti-inflammatory agent | Certain benzamide derivatives exhibit anti-inflammatory properties. |

Q & A

Basic: What are the standard synthetic protocols for N-(2-morpholin-4-ylethyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 2-(morpholin-4-yl)ethylamine in dichloromethane (DCM) or THF. Key steps include:

- Amide Bond Formation : Add 4-nitrobenzoyl chloride dropwise to a stirred solution of the amine in DCM with triethylamine (TEA) as a base .

- Purification : Post-reaction, wash with HCl (5%), NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation. Column chromatography (neutral Al₂O₃) yields the pure product (>90% yield) .

- Optimization : Adjust molar ratios (amine:acyl chloride = 1:1.1) and temperature (0–25°C) to suppress side reactions. Monitor progress via TLC (chloroform/ether/hexane = 6:3:1) .

Basic: How is this compound characterized structurally and spectroscopically?

Answer:

Key analytical techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.95 (amide NH), 8.40–8.04 (AA’BB’ pattern for nitrobenzene), and 2.94 ppm (morpholine CH₂). ¹³C NMR confirms carbonyl (δ 165 ppm) and aromatic carbons .

- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., [M+H]⁺ = 306.1052) and fragmentation pathways (e.g., cleavage at amide bond yields m/z 150 and 139 ions) .

- UV-Vis : λmax at 239 nm (ε = 14,100) and 290 nm (ε = 11,700) correlates with nitrobenzamide conjugation .

Advanced: How can computational methods predict the reactivity and binding interactions of this compound?

Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (e.g., 3.8 eV), indicating electron-deficient nitro groups enhance electrophilicity .

- Molecular Docking : Dock into kinase targets (e.g., RET kinase) using AutoDock Vina. Key interactions: nitro group with Lys residues, morpholine O with Asp/Glu .

- Polarizability : High hyperpolarizability (β = 4.5 × 10⁻³⁰ esu) suggests nonlinear optical applications .

Advanced: How should researchers address contradictions in reported biological activities of morpholine-nitrobenzamide derivatives?

Answer:

- Assay Validation : Replicate studies using standardized models (e.g., ELISA for kinase inhibition vs. MTT for cytotoxicity) .

- SAR Analysis : Compare substituent effects. For example, 3-chloro analogs (IC₅₀ = 0.8 µM vs. RET kinase) vs. unsubstituted derivatives (IC₅₀ > 10 µM) .

- Metabolic Stability : Test liver microsome stability; morpholine derivatives often show improved half-lives (>60 mins) vs. piperazine analogs .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Salt Formation : Use HCl to protonate morpholine N, increasing water solubility (e.g., 12 mg/mL at pH 3 vs. 0.5 mg/mL freebase) .

- Prodrug Design : Mask nitro groups as acetoxime derivatives, which are reduced in vivo to amines .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size 150 nm, PDI < 0.2) for sustained release (t₁/₂ = 48 hrs) .

Advanced: How can crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). Data collection at 100 K reveals torsion angles (e.g., C-N-C-O = 172°) and packing motifs .

- SHELX Refinement : Use SHELXL for structure solution. Morpholine adopts chair conformation; nitro group is coplanar with benzene (r.m.s.d. = 0.02 Å) .

- Twinned Data Handling : Apply HKL-3000 for integration if crystals are twinned (e.g., pseudo-merohedral twinning) .

Basic: What safety considerations are critical when handling this compound?

Answer:

- Mutagenicity : Nitroarenes may intercalate DNA. Use Ames test (TA98 strain) to assess risk; positive results require structural modification (e.g., replace nitro with cyano) .

- PPE : Wear nitrile gloves and fume hood due to potential skin irritation (LD₅₀ > 500 mg/kg in rats) .

- Waste Disposal : Neutralize with NaHCO₃ before incineration to avoid NOx emissions .

Advanced: How do electronic effects of substituents influence the spectroscopic properties of nitrobenzamide derivatives?

Answer:

- Nitro Group : Strong electron-withdrawing effect shifts IR ν(C=O) to 1680 cm⁻¹ (vs. 1650 cm⁻¹ for unsubstituted benzamides) .

- Morpholine Ring : N-methyl groups increase ¹³C NMR δ (CH₂) to 55 ppm vs. 50 ppm for piperazine analogs .

- Halogen Substitution : Chlorine at para-position causes bathochromic UV shift (Δλ = +15 nm) due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.